![molecular formula C25H27FN6O2 B2489836 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 847408-93-9](/img/structure/B2489836.png)
8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Description
The focus on purine derivatives, particularly those modified with piperazine and fluorophenyl groups, has increased due to their potential biological activities. These compounds are often synthesized for their pharmacological properties, excluding their application as drugs, dosage, and side effects.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the preparation of the core purine structure followed by successive attachments of functional groups like piperazine and fluorophenyl. For instance, Chłoń-Rzepa et al. (2004) synthesized 8-alkylamino derivatives of 1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones with varying substituents to explore their cardiovascular activity (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives is critical in determining their interaction with biological targets. Karczmarzyk et al. (1995) analyzed the crystal structure of a related compound, providing insights into the geometry of the fused rings and substituent conformations (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
Piperazine-2,5-diones, a key structural feature in these compounds, are synthesized through reactions such as Dieckmann cyclization, demonstrating the synthetic versatility and reactivity of these molecules (Aboussafy & Clive, 2012).
Scientific Research Applications
Cardiovascular Research
Research has unveiled the potential of 8-alkylamino substituted derivatives of 1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones in the field of cardiovascular studies. Specifically, compounds with 8-(2-morpholin-4-yl-ethylamino) substituents exhibited strong prophylactic antiarrhythmic activities. Additionally, derivatives with 8-benzylamino or 8-(pyridin-2-yl-methylamino) analogues demonstrated significant hypotensive activity. This suggests a promising avenue for the development of cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).
Antimicrobial Research
The compound's derivatives have been explored as potent inhibitors of Mycobacterium tuberculosis. Targeting MurB to disrupt the biosynthesis of peptidoglycan, several novel purine linked piperazine derivatives exhibited significant antiproliferative effects. This discovery positions these derivatives as potential preclinical agents against Mycobacterium tuberculosis, highlighting their significance in antimicrobial research (Konduri et al., 2020).
Pharmaceutical Studies
In pharmaceutical formulations, the pharmacokinetic parameters and bioavailability of the compound have been meticulously studied, particularly in the context of an injectable dosage form of new antiplatelet drugs. Such investigations are crucial for understanding the dynamics and efficacy of the drug within biological systems (Smirnova et al., 2021).
Psychotropic Potential
The compound's derivatives have been studied for their serotonin receptor affinity and potential psychotropic activity. By modifying structural components and evaluating receptor affinity, research has shed light on the potential of these compounds in the development of new therapeutics for psychiatric disorders. This includes insights into antidepressant and anxiolytic properties, providing a basis for future clinical applications (Zagórska et al., 2016).
Herbicidal Applications
In the agricultural sector, novel 1-phenyl-piperazine-2,6-diones have been synthesized and demonstrated significant herbicidal activity. This highlights the compound's versatility and potential applications in the development of agricultural agents (Li et al., 2005).
properties
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O2/c1-29-23-22(24(33)28-25(29)34)32(12-11-18-7-3-2-4-8-18)21(27-23)17-30-13-15-31(16-14-30)20-10-6-5-9-19(20)26/h2-10H,11-17H2,1H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJFTMDLWZGJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
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